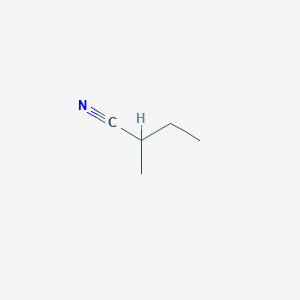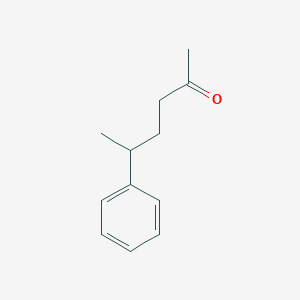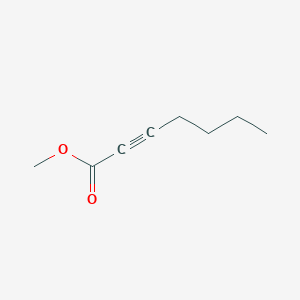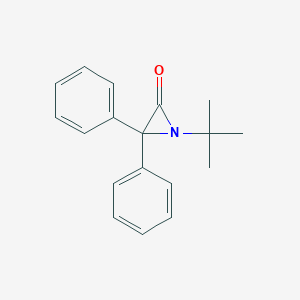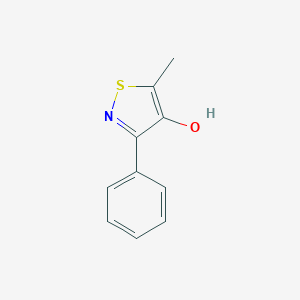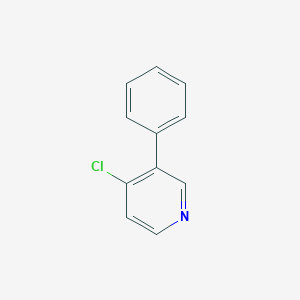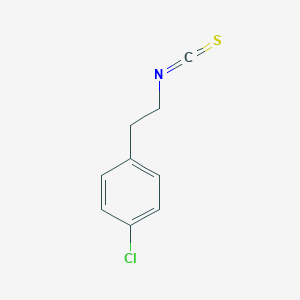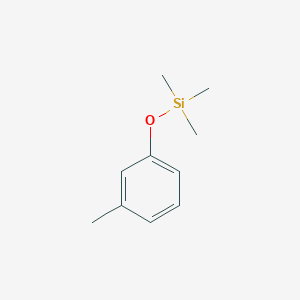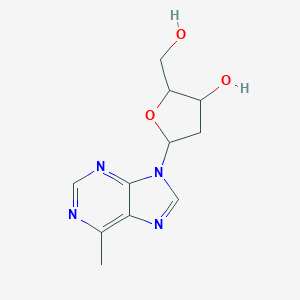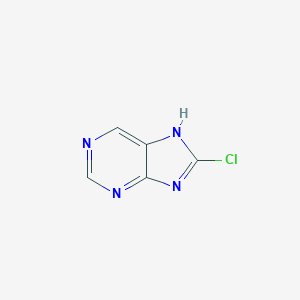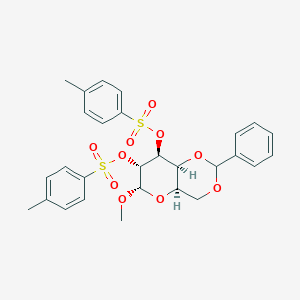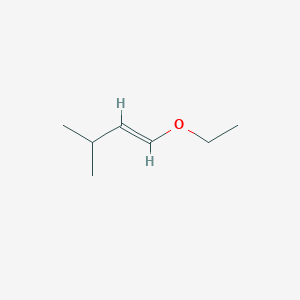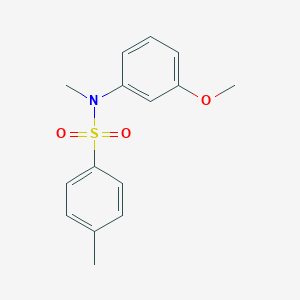
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide, commonly known as MMPTS, is a chemical compound that has been widely used in scientific research. This compound is a sulphonamide derivative and has been synthesized using various methods. MMPTS has been extensively studied for its mechanism of action, biochemical and physiological effects, and its application in various scientific research fields.
作用機序
The mechanism of action of MMPTS is not well understood. However, it is believed that MMPTS reacts with the amino groups of biomolecules, forming stable covalent bonds. This immobilization of biomolecules on solid surfaces allows for the detection and quantification of biological molecules.
生化学的および生理学的効果
The biochemical and physiological effects of MMPTS have not been extensively studied. However, it has been reported that MMPTS is non-toxic and has low cytotoxicity. MMPTS has also been found to be stable under various conditions, including high temperature and acidic conditions.
実験室実験の利点と制限
One of the major advantages of MMPTS is its ability to immobilize biomolecules on solid surfaces, which allows for the detection and quantification of biological molecules. MMPTS is also stable under various conditions, making it suitable for use in various scientific research fields. However, one of the limitations of MMPTS is that it may react with other functional groups on biomolecules, leading to the loss of biological activity.
将来の方向性
There are several future directions for the use of MMPTS in scientific research. One direction is the development of new methods for the immobilization of biomolecules on solid surfaces using MMPTS. Another direction is the use of MMPTS in the development of new biosensors for the detection of biological molecules. Additionally, MMPTS may be used in the development of new drug delivery systems, where biomolecules are immobilized on solid surfaces for targeted drug delivery.
合成法
MMPTS can be synthesized using various methods. One of the most common methods is the reaction between m-methoxyaniline and p-toluenesulfonyl chloride in the presence of triethylamine. The reaction yields MMPTS as a white crystalline solid. Another method involves the reaction of m-methoxyaniline with p-toluenesulfonyl isocyanate in the presence of a base.
科学的研究の応用
MMPTS has been extensively used in scientific research as a coupling agent for the immobilization of biomolecules on solid surfaces. It has been used for the immobilization of enzymes, antibodies, and DNA on various surfaces, including glass, silicon, and gold. MMPTS has also been used for the preparation of biosensors, which are devices used for the detection of biological molecules.
特性
CAS番号 |
16437-31-3 |
|---|---|
製品名 |
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide |
分子式 |
C15H17NO3S |
分子量 |
291.4 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-7-9-15(10-8-12)20(17,18)16(2)13-5-4-6-14(11-13)19-3/h4-11H,1-3H3 |
InChIキー |
LLRVCLHTBSMJPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC=C2)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC=C2)OC |
その他のCAS番号 |
16437-31-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



